2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one
Overview
Description
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one is a complex organic compound that features a unique combination of brominated benzodioxin and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one typically involves multi-step organic reactions One common approach starts with the bromination of 1,3-benzodioxin to introduce the bromine atom at the 6-position This is followed by the formation of the chromenone structure through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one involves its interaction with specific molecular targets. The brominated benzodioxin moiety may interact with enzymes or receptors, modulating their activity. The chromenone structure can participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-4H-chromen-4-one: Lacks the hydroxy and methoxy groups, leading to different chemical properties and reactivity.
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-methyl-2,3-dihydro-4H-chromen-4-one: Contains a methyl group instead of the hydroxy and methoxy groups, affecting its biological activity.
Uniqueness
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one is unique due to the presence of both hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-3-hydroxy-6-methoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO6/c1-22-11-2-3-14-12(6-11)15(20)16(21)18(25-14)13-5-10(19)4-9-7-23-8-24-17(9)13/h2-6,21H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZFBCTBYMFMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=CC4=C3OCOC4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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